molecular formula C13H19N B3283227 (2-Phenylcyclohexyl)methanamine CAS No. 763910-39-0

(2-Phenylcyclohexyl)methanamine

Cat. No. B3283227
CAS RN: 763910-39-0
M. Wt: 189.3 g/mol
InChI Key: KTGOIKRSPMISTP-UHFFFAOYSA-N
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Description

“(2-Phenylcyclohexyl)methanamine” is a chemical compound with the CAS number 763910-39-0 . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group attached to a cyclohexyl group, which is further attached to a methanamine group . The exact structure can be determined using techniques such as NMR or X-ray crystallography.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight can be found in chemical databases .

Advantages and Limitations for Lab Experiments

One of the advantages of using PCMA in laboratory experiments is its ability to selectively target the NMDA receptor, which is involved in a range of neurological disorders. PCMA has also been shown to have a low toxicity profile, making it a safe compound to use in laboratory experiments. However, one of the limitations of using PCMA is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

PCMA has shown promise as a potential therapeutic agent for a range of neurological disorders. Future research should focus on optimizing the synthesis of PCMA to improve its yield and purity. Additionally, further studies are needed to investigate the potential use of PCMA in combination with other therapeutic agents. Finally, more research is needed to fully understand the mechanism of action of PCMA and its potential long-term effects on the brain and body.

Scientific Research Applications

PCMA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a range of pharmacological properties, including analgesic, antidepressant, and anxiolytic effects. PCMA has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Safety and Hazards

“(2-Phenylcyclohexyl)methanamine” is classified as a dangerous substance according to GHS pictograms. It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(2-phenylcyclohexyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGOIKRSPMISTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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